

In Vivo Anti-Tumor Efficacy of DFX117: A Technical Guide

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Compound of Interest

Compound Name: DFX117

Cat. No.: B15568789

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This technical guide provides an in-depth overview of the preclinical in vivo anti-tumor efficacy of **DFX117**, a dual inhibitor of c-Met and PI3K α . The data and protocols presented are primarily derived from studies on non-small cell lung cancer (NSCLC) xenograft models, highlighting the compound's potential as a therapeutic agent.

Core Findings

DFX117 has demonstrated significant in vivo anti-tumor activity in preclinical models of non-small cell lung cancer.[1][2] Administered orally, **DFX117** effectively inhibits tumor growth in xenograft models using A549 and NCI-H1975 human lung cancer cell lines.[1] The mechanism of action is attributed to its dual inhibitory effect on the c-Met and PI3K α signaling pathways, leading to the suppression of downstream effectors such as Akt and mTOR.[3][4] This dual inhibition results in cell cycle arrest at the G0/G1 phase and the induction of apoptosis.

Quantitative Data Summary

The in vivo efficacy of **DFX117** was evaluated in two different NSCLC xenograft models. The quantitative data for tumor growth inhibition are summarized in the tables below.

Table 1: In Vivo Anti-Tumor Efficacy of **DFX117** in A549 Xenograft Model

Treatment Group	Dose (mg/kg)	Mean Tumor Volume (mm ³) at Day 23 ± SEM	Tumor Growth Inhibition (%)
Vehicle Control	-	~1200	-
DFX117	5	~750	~37.5
DFX117	10	~500	~58.3
DFX117	20	~300	~75

Table 2: In Vivo Anti-Tumor Efficacy of **DFX117** in NCI-H1975 Xenograft Model

Treatment Group	Dose (mg/kg)	Mean Tumor Volume (mm ³) at Day 23 ± SEM	Tumor Growth Inhibition (%)
Vehicle Control	-	~1400	-
DFX117	10	~700	~50
DFX117	20	~400	~71.4

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

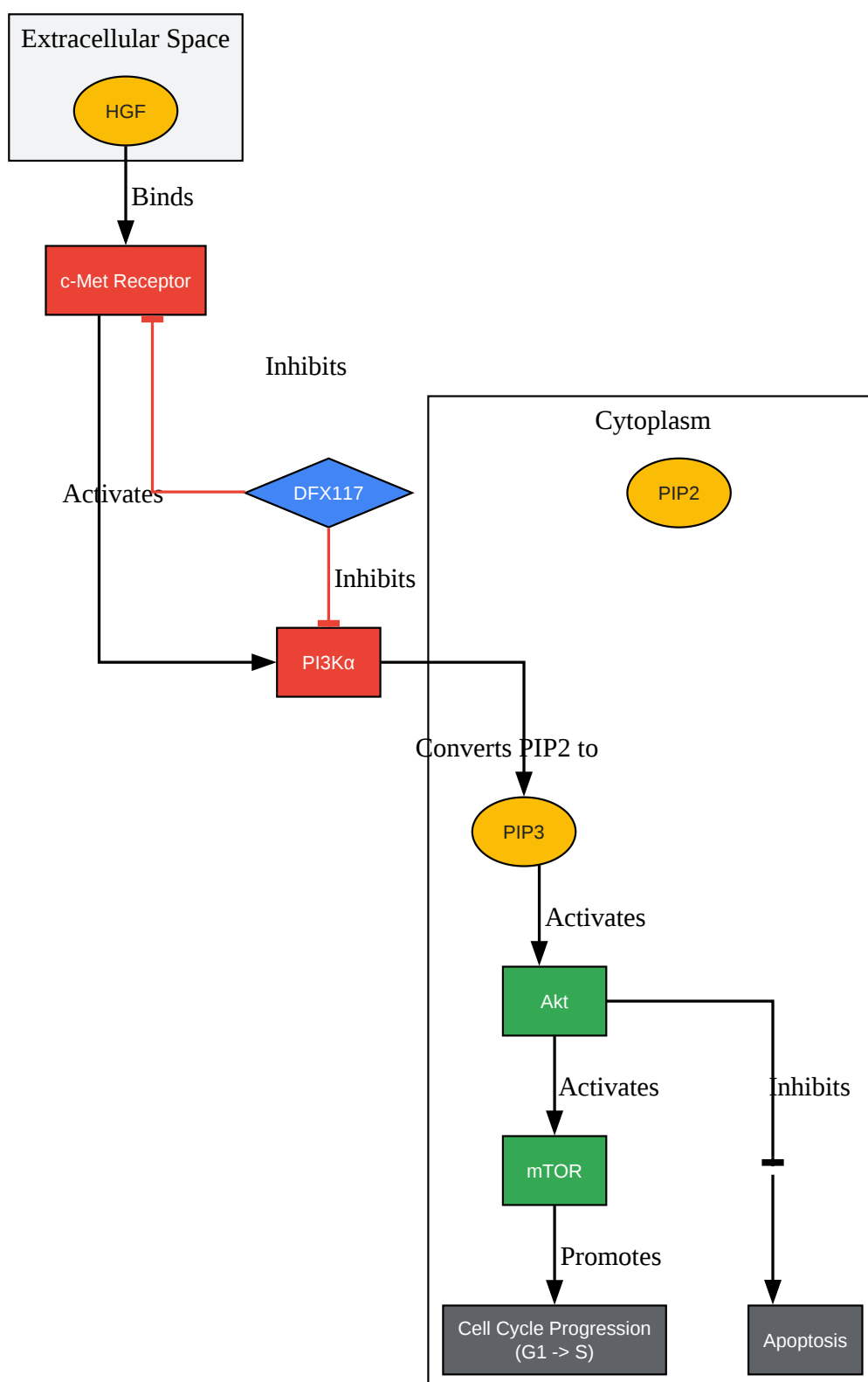
Xenograft Model Establishment and Drug Administration

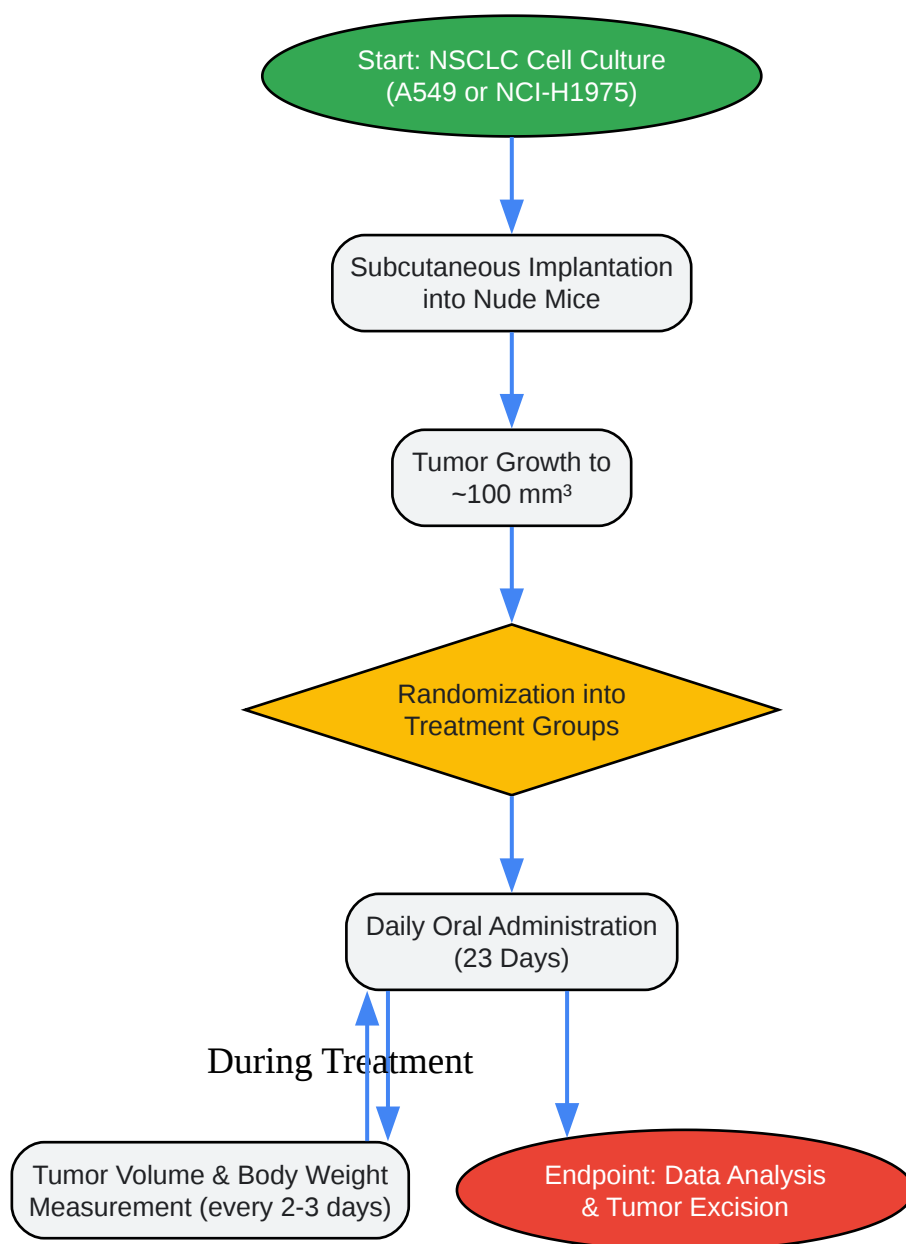
- Cell Lines: Human non-small cell lung cancer cell lines A549 and NCI-H1975 were used.
- Animal Model: Nude mice were utilized for the study.
- Tumor Cell Implantation:
 - For the A549 model, 3 x 10⁶ cells were subcutaneously injected into the mice.
 - For the NCI-H1975 model, 7 x 10⁶ cells were subcutaneously injected.

- Tumor Growth Monitoring: Tumor volumes were monitored every 2-3 days using calipers once the tumors reached a volume of approximately 100 mm³.
- Treatment Administration:
 - Mice were orally administered **DFX117** or a vehicle control daily for 23 days.
 - The vehicle control consisted of a mixture of DMSO, polyethylene glycol, and saline in a 1:5:4 ratio.
- Dosing Regimen:
 - For the A549 model, **DFX117** was administered at doses of 5 mg/kg, 10 mg/kg, and 20 mg/kg.
 - For the NCI-H1975 model, **DFX117** was administered at doses of 10 mg/kg and 20 mg/kg.
- Monitoring: Body weights of the mice were monitored every 2-3 days throughout the treatment period.

Visualizations

DFX117 Mechanism of Action: Dual Inhibition of c-Met and PI3K α Signaling





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